1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea (CAS 1207034-35-2) is a synthetic small molecule (MW 347.4 g/mol, C₁₇H₂₁N₃O₃S) that embeds a thiazolidine-2,4-dione (TZD) heterocycle, a cyclohexyl spacer, and a benzyl-substituted urea moiety within a single hybrid scaffold. The TZD substructure is the pharmacophore responsible for peroxisome proliferator-activated receptor gamma (PPARγ) activation and is a defining feature of the glitazone class of insulin sensitizers.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1207034-35-2
Cat. No. B2457143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
CAS1207034-35-2
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O
InChIInChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22)
InChIKeyZKZRDVLKQXLODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea (CAS 1207034-35-2): Structural and Physicochemical Baseline for Procurement Evaluation


1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea (CAS 1207034-35-2) is a synthetic small molecule (MW 347.4 g/mol, C₁₇H₂₁N₃O₃S) that embeds a thiazolidine-2,4-dione (TZD) heterocycle, a cyclohexyl spacer, and a benzyl-substituted urea moiety within a single hybrid scaffold [1]. The TZD substructure is the pharmacophore responsible for peroxisome proliferator-activated receptor gamma (PPARγ) activation and is a defining feature of the glitazone class of insulin sensitizers [2]. The compound is catalogued in PubChem (CID 45505283) with computed XLogP3 of 2.2, topological polar surface area of 104 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1], placing it in physicochemical space typical of orally bioavailable small molecules.

Why In-Class Thiazolidinedione-Urea Hybrids Cannot Be Interchanged with 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea


Substituting 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea with a generic TZD or another cyclohexyl-urea analog is unreliable because the three structural modules—the TZD ring, the cyclohexyl linker, and the N-benzyl urea terminus—contribute distinct and interdependent binding determinants. In the TZD class, even minor changes to the substitution pattern around the benzyl or urea motifs can shift functional selectivity between PPARγ agonism, VEGFR-2 kinase inhibition, and urea transporter blockade [1][2][3]. The cyclohexyl ring imposes conformational restriction that alters the presentation of the urea NH donors and the TZD carbonyl acceptors to their protein targets, a feature absent in flexible-chain analogs [3]. Without matched head-to-head pharmacological profiling data, generic interchange risks selecting a compound with an uncharacterized—and potentially inactive or toxic—polypharmacology fingerprint.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 Comparison of Benzyl vs. Allyl N-Substituted Cyclohexyl-TZD Ureas

The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.2) compared to its closest catalogued structural analog, 1-allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea (CAS 1207040-86-5, XLogP3 = 1.4), a difference of +0.8 log units [1][2]. Both compounds share the identical cyclohexyl-TZD core and differ only in the N′-substituent (benzyl vs. allyl). The increased LogP is attributable to the benzyl aromatic ring, which provides additional hydrophobic surface area and potential for π–π interactions with aromatic protein residues.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight Differentiation: Impact of N-Benzyl vs. N-Allyl Substitution on TZD-Urea Scaffold Size

The molecular weight of 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is 347.4 g/mol, which is 50.0 g/mol (~16.8%) greater than that of the allyl analog (297.4 g/mol) [1][2]. This mass increment reflects the replacement of the allyl group (–CH₂CH=CH₂, 41 Da) with a benzyl group (–CH₂C₆H₅, 91 Da) and constitutes a significant structural expansion while preserving the same hydrogen bond donor/acceptor counts (HBD = 2, HBA = 4) and rotatable bond count (nrot = 4).

Molecular weight Lead optimization Fragment growing

Class-Level Antihyperglycemic Potential of Urea-TZD Hybrids: Precedent for the Urea-Thiazolidinedione Pharmacophore

The urea-functionalized thiazolidinedione motif present in the target compound is structurally validated by literature precedent. Cantello et al. (1994) demonstrated that a series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones exhibited antihyperglycemic potency in genetically obese C57 Bl/6 ob/ob mice comparable to the clinical agents pioglitazone and troglitazone [1]. The lead compound BRL 49653 (rosiglitazone) emerged from this urea-TZD series and later achieved regulatory approval. Although the target compound was not directly tested in this study, the shared urea-TZD pharmacophoric elements support class-level inference of potential PPARγ-mediated insulin-sensitizing activity.

PPARγ agonism Antihyperglycemic Type 2 diabetes

Class-Level Anticancer Kinase Inhibition: VEGFR-2 Activity of 2,4-Dioxothiazolidine Derivatives

The 2,4-dioxothiazolidine (TZD) heterocycle present in the target compound has been independently validated as a scaffold for VEGFR-2 kinase inhibition. A 2024 study of seven novel 2,4-dioxothiazolidine derivatives reported VEGFR-2 inhibitory activity, with the most potent compound achieving sub-micromolar IC₅₀ values against HepG2 (2.04 ± 0.06 μM) and MCF-7 (1.21 ± 0.04 μM) cancer cell lines [1]. The target compound incorporates the identical 2,4-dioxothiazolidine nucleus but appends a cyclohexyl-urea-benzyl substituent system not represented in this published series. Direct VEGFR-2 inhibition data for 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea are absent from the public domain.

VEGFR-2 inhibition Anticancer Angiogenesis

Physicochemical Drug-Likeness Profile vs. Oral Bioavailability Benchmarks

The target compound satisfies multiple drug-likeness filters: MW = 347.4 g/mol (<500), XLogP3 = 2.2 (<5), HBD = 2 (<5), HBA = 4 (<10), and TPSA = 104 Ų (<140 Ų), complying with Lipinski's Rule of Five, Veber's rules (nrot ≤10, TPSA <140), and Ghose filter criteria [1]. Within the cyclohexyl-TZD-urea sub-series, the allyl analog (CAS 1207040-86-5) also passes these filters with MW = 297.4 g/mol, XLogP3 = 1.4, HBD = 2, HBA = 4 [2]. The target compound's higher lipophilicity (ΔXLogP3 = +0.8) and larger size (ΔMW = +50.0) shift it toward the upper end of fragment-like space, suggesting it may exhibit different absorption, distribution, metabolism, and excretion (ADME) behavior.

Drug-likeness Oral bioavailability Physicochemical properties

Recommended Application Scenarios for 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea Based on Available Evidence


PPARγ-Focused Antidiabetic Lead Discovery and SAR Expansion

The target compound's urea-TZD hybrid scaffold is precedented in the antidiabetic literature, where structurally related [(ureidoethoxy)benzyl]-2,4-thiazolidinediones demonstrated in vivo antihyperglycemic potency comparable to pioglitazone in the ob/ob mouse model [1]. This compound offers a distinct substitution topology—N-benzyl urea directly linked to the cyclohexyl-TZD core without an ethoxy spacer—that may yield differentiated PPARγ binding kinetics, transcriptional selectivity (e.g., partial agonism or selective PPARγ modulator [SPPARγM] profile), or reduced adverse effects on hematopoiesis relative to full glitazone agonists. Procurement is justified for PPARγ transactivation assays and insulin-sensitization phenotypic screens where novel intellectual property space around TZD-ureas is being explored.

VEGFR-2 Kinase Inhibitor Screening in Oncology Programs

The 2,4-dioxothiazolidine core has been validated as a VEGFR-2 kinase inhibitor scaffold, with related derivatives achieving sub-micromolar anti-proliferative IC₅₀ values in HepG2 and MCF-7 cancer cell lines [2]. 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea extends this pharmacophore with a benzyl-urea extension that may occupy the kinase hinge region or an adjacent hydrophobic pocket. The compound should be prioritized for in vitro VEGFR-2 enzymatic assays and broad kinase selectivity panels (e.g., Eurofins KinaseProfiler) where the benzyl substituent's contribution to target engagement and selectivity can be directly compared against matched analogs lacking the benzyl group.

Physicochemical Benchmarking and ADME Lead Optimization

With a fully characterized set of computed properties (MW 347.4, XLogP3 2.2, TPSA 104 Ų, HBD 2, HBA 4, nrot 4) compliant with Lipinski, Veber, and Ghose drug-likeness filters [3], the target compound serves as a well-defined starting point for ADME lead optimization. Its XLogP3 advantage of +0.8 over the allyl analog (CAS 1207040-86-5, XLogP3 1.4) [3][4] makes it a suitable tool for experimentally correlating computed LogP with measured logD₇.₄, Caco-2 permeability, microsomal metabolic stability, and plasma protein binding. Procurement is indicated for parallel ADME profiling alongside lower-LogP analogs to establish the lipophilicity–ADME relationship within the cyclohexyl-TZD-urea series.

Focused Library Design Around Conformationally Restricted Urea-TZD Hybrids

A 2013 study identified N-aryl, N′-cyclohexylarylureas as an active scaffold for heme-regulated inhibitor (HRI) kinase activation, demonstrating that the cyclohexyl-urea architecture provides meaningful conformational restriction that modulates eIF2α phosphorylation and cancer cell proliferation [5]. The target compound uniquely combines this cyclohexyl-urea architecture with a TZD heterocycle, creating a dual-pharmacophore molecule that can probe HRI kinase and PPARγ pathways simultaneously. This compound is a strategic procurement choice for chemical biology programs investigating the intersection of cellular stress signaling (HRI/eIF2α) and metabolic regulation (PPARγ), particularly where polypharmacology is a deliberate design objective.

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